Mebenoside, (1S)-
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Overview
Description
Mebenoside, (1S)- is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.5511. It is characterized by its absolute stereochemistry and defined stereocenters
Chemical Reactions Analysis
Mebenoside, (1S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions employed, which can lead to different functional group transformations and structural modifications.
Scientific Research Applications
Its unique chemical structure and properties make it a valuable compound for studying various biochemical pathways and molecular interactions . specific details on its applications in these fields are not extensively documented in the current literature.
Comparison with Similar Compounds
Mebenoside, (1S)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups . specific details on these similar compounds and their comparative analysis are not extensively documented in the available sources.
Properties
CAS No. |
20822-88-2 |
---|---|
Molecular Formula |
C28H32O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28-/m1/s1 |
InChI Key |
MYVXMYUGQJQBIV-JQPIIJRMSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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